Phenacyl acetate
Overview
Description
Phenacyl acetate, with the chemical formula C10H10O2, is a colorless liquid known for its applications in various industries. It is characterized by its phenyl and acetate functional groups. This compound is often referred to as ethyl phenylacetate and is used in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
It is known that acetate compounds can interact with various enzymes and proteins within the cell .
Mode of Action
Phenacyl acetate, being an ester of phenol and acetic acid, can be produced by reacting phenol with acetic anhydride or acetyl chloride . The compound can be separated into phenol and an acetate salt, via saponification . This process involves heating the this compound with a strong base, such as sodium hydroxide, which will produce phenol and an acetate salt .
Biochemical Pathways
Acetate is a key molecule in various metabolic pathways, including the acetyl coa pathway . This pathway requires approximately 10 enzymes and as many organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be studied using mathematical approaches .
Result of Action
It’s known that intracellular ph plays an important role in many cellular events such as cell growth, calcium regulation, endocytosis, chemotaxis, cell adhesion, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
Phenacyl acetate is an aromatic compound that can be produced by reacting phenol with acetic anhydride or acetyl chloride . It can be separated into phenol and an acetate salt, via saponification
Cellular Effects
It has been suggested that Phenacyl derivative exhibits noticeable inhibitory effects on certain cell lines
Molecular Mechanism
It is known that this compound can be produced by reacting phenol with acetic anhydride or acetyl chloride
Temporal Effects in Laboratory Settings
It is known that this compound can be produced by reacting phenol with acetic anhydride or acetyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenacyl acetate can be synthesized through several methods. One common method involves the reaction of phenacyl bromide with sodium acetate in acetic acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of phenacyl alcohol with acetic acid in the presence of a catalyst such as sulfuric acid. This method is efficient and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions: Phenacyl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield phenacyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Phenylacetic acid.
Reduction: Phenacyl alcohol.
Substitution: Depending on the nucleophile, products can include phenacyl amines or phenacyl thiols.
Scientific Research Applications
Phenacyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Phenacyl bromide: A versatile intermediate used in the synthesis of heterocyclic compounds.
Phenylacetic acid: Used in the synthesis of pharmaceuticals and as a precursor for various organic compounds.
Phenacyl alcohol: An intermediate in the synthesis of phenacyl acetate and other organic compounds.
Uniqueness: this compound is unique due to its dual functional groups (phenyl and acetate), which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
phenacyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAXCPSNMHVHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862889 | |
Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-35-8 | |
Record name | 2-(Acetyloxy)-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can phenacyl acetate be further utilized in the synthesis of other compounds?
A: Yes, this compound readily hydrolyzes into α-hydroxyketones, increasing its synthetic utility. [] This simple hydrolysis expands the potential applications of this compound in organic synthesis.
Q2: How does the substitution on the phenyl ring of this compound influence its reactivity with diazonium salts?
A: The presence of electron-withdrawing groups, such as cyano (CN) or ethoxycarbonyl (COOEt) on the phenyl ring of this compound, directs the reaction with diazonium salts towards the formation of 3-substituted phenyl-5-(phenylhydrazono)-5H-furan-2-ones. [] This demonstrates the significant influence of substituents on the reactivity and product outcome.
Q3: Does lead tetraacetate react differently with acetophenone compared to alkylaromatic compounds?
A: While lead tetraacetate oxidation of alkylaromatic compounds provides a novel route to substituted benzyl acetates, its reaction with acetophenone primarily yields this compound and phenacylidene acetate at elevated temperatures (120°C). [] Interestingly, no nuclear acetoxylated or methylated products were observed in the latter case. [] This highlights the influence of the carbonyl group in directing the reactivity towards side-chain oxidation.
Q4: What are the applications of phenacyl esters, particularly in heterocyclic chemistry?
A: Phenacyl esters of acetic acid derivatives are valuable precursors for synthesizing substituted 5H-dibenz(b,g)-1,4-oxazocines. [] These heterocyclic compounds often exhibit anti-inflammatory activity, showcasing the potential medicinal applications of phenacyl esters as building blocks.
Q5: How does the electrochemical oxidation of trans-cinnamic acid relate to this compound?
A: The electrochemical oxidation of trans-cinnamic acid generates a mixture of products, including this compound and phenacyl alcohol, alongside other ketones and aldehydes. [] This reaction highlights an alternative approach to synthesizing this compound through the electrochemical manipulation of readily available starting materials.
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